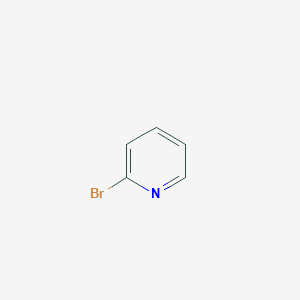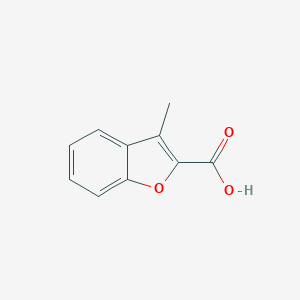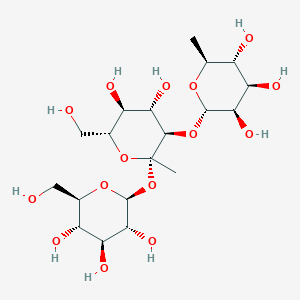
2-Oxo-1,3-dihydroazepine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,3-dihydroazepine-5-carboxylic acid, also known as ODAC, is a heterocyclic organic compound that belongs to the class of azepines. ODAC has been widely used in scientific research due to its unique chemical and biological properties.
Mechanism Of Action
The mechanism of action of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid is not fully understood, but it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has also been shown to inhibit the growth of various bacterial and viral pathogens by disrupting their metabolic pathways.
Biochemical and Physiological Effects
2-Oxo-1,3-dihydroazepine-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects in various organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
2-Oxo-1,3-dihydroazepine-5-carboxylic acid is a versatile compound that can be easily synthesized in the laboratory and used as a building block for the synthesis of various biologically active compounds. It has been shown to possess potent antimicrobial, antiviral, and anticancer properties, making it a valuable tool for scientific research. However, 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 2-Oxo-1,3-dihydroazepine-5-carboxylic acid should focus on the development of new derivatives with improved activity against various pathogens and cancer cells. The use of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid as a building block for the synthesis of novel compounds with unique biological properties should also be explored. Moreover, the mechanism of action of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid should be further elucidated to better understand its biochemical and physiological effects. Finally, the potential use of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid as a therapeutic agent for the treatment of various diseases should be investigated.
Synthesis Methods
2-Oxo-1,3-dihydroazepine-5-carboxylic acid can be synthesized through a multistep process involving the cyclization of 1,5-diaminopentane with succinic anhydride, followed by oxidation and decarboxylation. The final product is obtained in high yield and purity, making it suitable for various scientific research applications.
Scientific Research Applications
2-Oxo-1,3-dihydroazepine-5-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been shown to possess potent antimicrobial, antiviral, and anticancer properties. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid derivatives have been synthesized and tested for their activity against a wide range of pathogens and cancer cells, showing promising results.
properties
CAS RN |
134050-71-8 |
|---|---|
Product Name |
2-Oxo-1,3-dihydroazepine-5-carboxylic acid |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroazepine-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(7(10)11)3-4-8-6/h1,3-4H,2H2,(H,8,9)(H,10,11) |
InChI Key |
LBJSLLUCTQNCJY-UHFFFAOYSA-N |
SMILES |
C1C=C(C=CNC1=O)C(=O)O |
Canonical SMILES |
C1C=C(C=CNC1=O)C(=O)O |
synonyms |
1H-Azepine-4-carboxylicacid,6,7-dihydro-7-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)




